2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid
Overview
Description
2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid is a compound that features a pyridine ring substituted with a methyl group at the 6-position, a trifluoromethyl group at the 4-position of the phenyl ring, and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
Similar compounds are known to interact with nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
These compounds typically bind to the receptor, causing a conformational change that allows ions to flow across the cell membrane, leading to depolarization and signal propagation .
Biochemical Pathways
Activation of nicotinic acetylcholine receptors can influence numerous pathways, including those involved in neurotransmitter release, gene expression, and cellular metabolism .
Result of Action
Activation of nicotinic acetylcholine receptors can lead to various cellular responses, including changes in membrane potential, activation of intracellular signaling pathways, and modulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but the trifluoromethyl group is at the 2-position instead of the 4-position.
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but lacks the phenyl group
Uniqueness
2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid is unique due to the presence of both the trifluoromethyl group and the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with various molecular targets.
Biological Activity
2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a nicotinic acid backbone with a trifluoromethyl group and a phenyl ring, which may influence its interaction with biological targets. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
This compound is believed to interact with nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes. Studies indicate that compounds with similar structures can act as agonists or antagonists at these receptors, influencing neurotransmitter release and neuronal excitability.
2. Inhibitory Activities
Research has shown that related compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter degradation. For instance, a study reported that halogenated coumarin–chalcones demonstrated selective inhibition of AChE and BChE, suggesting potential for similar activity in trifluoromethyl-substituted nicotinic acids .
Biological Activity Data
Activity | IC50 (µM) | Reference |
---|---|---|
AChE Inhibition | 0.69 | |
BChE Inhibition | <10 | |
MAO-B Inhibition | 0.51 | |
Neuroprotective Effects | N/A |
Case Study 1: Neuroprotective Effects
In an experimental model, compounds structurally related to this compound were evaluated for their neuroprotective properties against oxidative stress. The results indicated that these compounds could attenuate H₂O₂-induced cellular damage by scavenging reactive oxygen species (ROS), highlighting their potential utility in neurodegenerative diseases .
Case Study 2: Synthesis and Biological Evaluation
A recent study synthesized derivatives of trifluoromethyl-nicotinic acids and assessed their biological activity against various targets including nAChRs. The findings demonstrated that certain derivatives exhibited enhanced selectivity and potency, suggesting that modifications to the trifluoromethyl group could lead to improved therapeutic profiles .
Properties
IUPAC Name |
6-methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-8-2-7-11(13(19)20)12(18-8)9-3-5-10(6-4-9)14(15,16)17/h2-7H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGUBPKDGLBTIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652690 | |
Record name | 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883241-16-5 | |
Record name | 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.